N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 2034376-61-7
Cat. No.: VC11815943
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034376-61-7 |
|---|---|
| Molecular Formula | C18H16N6O2 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H16N6O2/c25-18(17-11-21-24(22-17)16-4-2-1-3-5-16)19-7-8-23-12-15(10-20-23)14-6-9-26-13-14/h1-6,9-13H,7-8H2,(H,19,25) |
| Standard InChI Key | GEBZFKAVRLJXNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
-
A 1,2,3-triazole core substituted at the 4-position with a carboxamide group.
-
A pyrazole ring linked to the triazole via an ethyl chain, with a furan-3-yl substituent at the pyrazole’s 4-position.
-
A phenyl group attached to the triazole’s 2-position.
This arrangement creates a planar yet sterically accessible framework, facilitating interactions with biological targets such as enzymes or receptors .
Molecular Data
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
| Molecular Formula | C₁₈H₁₆N₆O₂ |
| Molecular Weight | 348.4 g/mol |
| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
| InChIKey | GEBZFKAVRLJXNI-UHFFFAOYSA-N |
Source: PubChem (CID 122244800) .
Synonyms and Registry Numbers
The compound is cataloged under multiple identifiers, reflecting its utility in diverse research contexts:
-
CAS Registry: 2034376-61-7
-
Synonym List:
-
AKOS032460558
-
F6525-7632
-
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
-
Synthesis and Structural Optimization
Reaction Conditions
-
Solvents: DMF, THF, or ethanol for polar intermediates.
-
Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) for triazole formation.
-
Temperature: 60–80°C for cycloaddition; room temperature for amide coupling .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Predicted low aqueous solubility due to the hydrophobic phenyl and furan groups. Likely soluble in DMSO or DMF for biological assays .
-
Stability: The triazole and pyrazole rings confer thermal stability, while the furan moiety may render the compound light-sensitive.
Spectroscopic Characterization
-
¹H NMR: Expected signals include:
-
δ 8.2–8.5 ppm (triazole H).
-
δ 7.2–7.8 ppm (phenyl and furan protons).
-
δ 4.3–4.6 ppm (ethyl linker CH₂ groups).
-
-
IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 3100 cm⁻¹ (aromatic C-H).
Biological Activities and Mechanisms
Anticancer Activity
The pyrazole-triazole scaffold may interfere with kinase signaling or DNA replication. Related compounds exhibit:
-
Cytotoxicity: IC₅₀ values of 5–20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in treated cells.
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: The furan and triazole moieties position it as a candidate for antimicrobial or anticancer drug discovery.
-
Structure-Activity Relationship (SAR): Modifications at the pyrazole’s 4-position or triazole’s phenyl group could enhance potency or bioavailability .
Agricultural Chemistry
Triazole derivatives are employed as fungicides. This compound’s furan component may broaden its spectrum against plant pathogens like Fusarium spp.
Future Directions and Challenges
Research Priorities
-
Synthetic Optimization: Improve yield and purity via flow chemistry or microwave-assisted synthesis.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Target Identification: Use proteomics or molecular docking to identify binding partners (e.g., EGFR, Topoisomerase II).
Regulatory Considerations
-
Toxicology: Assess hepatotoxicity and genotoxicity to meet FDA/EMA guidelines.
-
Formulation: Develop nanoencapsulation or prodrug strategies to mitigate solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume